molecular formula C8H18O4Si B103635 1,1-DIMETHYLSILA-11-CROWN-4 CAS No. 18339-94-1

1,1-DIMETHYLSILA-11-CROWN-4

Cat. No.: B103635
CAS No.: 18339-94-1
M. Wt: 206.31 g/mol
InChI Key: UXWKDYXFUUBISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-DIMETHYLSILA-11-CROWN-4 is a silicon-containing organic compound with the molecular formula C10H24O4Si. This compound is known for its unique structure, which includes a silicon atom integrated into a cyclic ether framework. It is commonly used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-DIMETHYLSILA-11-CROWN-4 typically involves the reaction of dimethylchlorosilane with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate siloxane compounds, which are then cyclized to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-DIMETHYLSILA-11-CROWN-4 undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.

Major Products Formed

    Oxidation: Silanol and siloxane derivatives.

    Reduction: Lower oxidation state silicon compounds.

    Substitution: Various substituted silicon-containing compounds.

Scientific Research Applications

1,1-DIMETHYLSILA-11-CROWN-4 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane
  • 1,1-Dimethyl-1-silacyclohexane
  • 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacyclododecane

Uniqueness

1,1-DIMETHYLSILA-11-CROWN-4 stands out due to its unique cyclic structure and the presence of a silicon atom, which imparts distinct chemical and physical properties. Its stability, reactivity, and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4Si/c1-13(2)11-7-5-9-3-4-10-6-8-12-13/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKDYXFUUBISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(OCCOCCOCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939714
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18339-94-1
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18339-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.